
D-Lactitol (monohydrate)
Overview
Description
Maltitol is a sugar alcohol (polyol) used as a sugar substitute and laxative. It has 75–90% of the sweetness of sucrose (table sugar) and nearly identical properties, except for browning . Maltitol is known chemically as 4-O-α-glucopyranosyl-D-sorbitol and is used in commercial products under trade names such as Lesys, Maltisweet, and SweetPearl . It is favored for its lower caloric content, non-cariogenic properties, and minimal impact on blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltitol is produced by the hydrogenation of maltose, which is obtained from starch . The process involves the catalytic hydrogenation of maltose in the presence of a nickel catalyst under high pressure and temperature conditions . The reaction conditions typically include a temperature range of 120-150°C and a pressure of 50-100 bar .
Industrial Production Methods
In industrial settings, maltitol syrup is produced by hydrogenating corn syrup, a mixture of carbohydrates produced from the hydrolysis of starch . This product contains between 50% and 80% maltitol by weight, with the remainder being mostly sorbitol and a small quantity of other sugar-related substances . The high sweetness of maltitol allows it to be used without being mixed with other sweeteners .
Chemical Reactions Analysis
Types of Reactions
Maltitol undergoes several types of chemical reactions, including reduction, oxidation, and substitution .
Common Reagents and Conditions
Oxidation: Maltitol can be oxidized to form various products, although this is less common in industrial applications.
Substitution: Maltitol does not typically undergo substitution reactions due to its stable polyol structure.
Major Products Formed
The primary product formed from the hydrogenation of maltose is maltitol . Other minor products include sorbitol and small quantities of other sugar-related substances .
Scientific Research Applications
D-Lactitol monohydrate is a sugar alcohol with a variety of applications, particularly in the food industry and medicine . It is created from lactose and has a molecular formula of and a molecular weight of 362.33 .
Food Industry Applications
- Suitability for Diabetics Lactitol is only minimally broken down in the alimentary tract, making it a good sugar replacement for products for diabetics .
- Low-Calorie Foods Lactitol can be used in low-calorie foods .
- Bakery Products Lactitol is less hygroscopic than sorbitol, glycerol, and xylitol and may be used in certain bakery products for diabetics .
- Coatings Lactitol may be used in moisture-insensitive coatings for chewing gum, jellies, and fondant .
- Stability Lactitol exhibits good stability against heat and alkali exposure due to the absence of a carbonyl group .
Medical Applications
- Laxative Effect Lactitol produces a laxative effect in the colon by causing a water influx into the small intestine .
- Constipation Relief Lactitol has demonstrated favorable efficacy and tolerance compared to stimulant laxatives and placebos for constipation .
- Bowel Function Lactitol can increase fecal volume, moisture content, and bowel movement frequency .
- Prebiotic Lactitol shows potential as a prebiotic by selectively increasing lactobacilli and bifidobacteria .
Research and Production
- Crystallization Lactitol monohydrate may be obtained by crystallizing an aqueous solution of lactitol at temperatures between 10°C and 50°C, seeded with crystalline lactitol monohydrate seeds from an alcoholic medium .
- Crystal Structure A single crystal of lactitol monohydrate obtained from an ethanol-water medium belongs to the rhombic crystal system, with a unit cell containing 4 lactitol molecules and 4 water molecules . The space group is , and the unit cell volume is 1577.9 . The calculated density of the crystals is 1.523 g/cm .
Factors Affecting Efficacy for Constipation
- More frequent defecation with lactitol supplementation was associated with larger sample sizes, lower mean doses, younger age, and a higher percentage of female patients .
Tolerance
Mechanism of Action
Maltitol exerts its effects primarily through its metabolism in the human body. During digestion, maltitol is split into sorbitol and glucose in the intestines . The glucose is absorbed, while the sorbitol is only partially absorbed. Any remaining maltitol that has not been broken down is fermented by bacteria in the large intestine . This results in a slower rise in blood sugar and insulin levels compared to glucose and sucrose .
Comparison with Similar Compounds
Maltitol is often compared to other sugar alcohols such as xylitol, sorbitol, and mannitol .
Xylitol: Similar in sweetness to maltitol but has a higher cooling effect and is more expensive.
Sorbitol: Less sweet than maltitol and has a higher laxative effect.
Mannitol: Similar in sweetness but less commonly used due to its lower solubility.
Maltitol stands out due to its high sweetness, low caloric content, and minimal impact on blood glucose levels, making it a preferred choice in many food and pharmaceutical applications .
Biological Activity
D-Lactitol (monohydrate) is a sugar alcohol derived from lactose, primarily used as an osmotic laxative and a low-calorie sweetener. Its unique properties contribute to various biological activities, particularly in gastrointestinal health. This article explores the biological activity of D-Lactitol, including its mechanisms of action, efficacy in treating constipation, and its role as a prebiotic.
- Chemical Formula : CHO
- Molar Mass : 344.313 g/mol
- Melting Point : 146 °C
- Structure : D-Lactitol consists of beta-D-galactopyranose and D-glucitol linked by a 1→4 glycosidic bond .
D-Lactitol acts as an osmotic laxative by creating a hyperosmotic environment in the intestines, which draws water into the gastrointestinal tract. This increase in water content helps to soften stools and stimulate bowel movements . The pharmacokinetics of D-Lactitol reveal minimal systemic absorption, with most of the compound being metabolized by intestinal flora into organic acids, contributing to its laxative effect .
Efficacy in Treating Constipation
A meta-analysis of multiple studies highlights the effectiveness of D-Lactitol in treating chronic constipation. Key findings include:
- Stool Frequency Improvement : In randomized controlled trials (RCTs), D-Lactitol demonstrated a statistically significant increase in weekly stool frequency compared to placebo and stimulant laxatives. The standardized mean difference (SMD) for stool frequency was 0.19 when compared to lactulose, indicating a slight superiority .
- Adverse Events : Approximately one-third of participants reported mild adverse events, primarily gastrointestinal discomfort such as flatulence and abdominal pain. Serious adverse events were rare .
Summary of Clinical Studies
Prebiotic Activity
D-Lactitol is also recognized for its prebiotic properties. It promotes the growth of beneficial gut bacteria, particularly bifidobacteria, which are essential for maintaining gut health and function. In vitro studies have shown that D-Lactitol can enhance the population of specific bifidobacterial species when fermented by gut microbiota .
Safety Profile
D-Lactitol is generally considered safe for use in both food products and medical applications. It has been classified as Generally Recognized As Safe (GRAS) for specific uses as a direct food additive . However, caution is advised in certain populations, such as those with pre-existing gastrointestinal conditions or elderly patients with multiple comorbidities.
Case Studies
- Hepatic Encephalopathy Management : In patients with hepatic encephalopathy, D-Lactitol has been shown to reduce symptoms effectively when used alongside other treatments. It acts by lowering ammonia levels in the blood through osmotic effects in the intestines .
- Constipation in Elderly Patients : A study involving elderly patients demonstrated that D-Lactitol improved bowel function without significant adverse effects, highlighting its suitability for this demographic .
Q & A
Basic Research Questions
Q. What key physicochemical properties of D-lactitol monohydrate are critical for experimental design?
D-Lactitol monohydrate (CAS 81025-04-9) has a molecular formula of C₁₂H₂₆O₁₂ and a molecular weight of 362.33 g/mol. Its melting point ranges from 95–98°C, and it exhibits high water solubility (50–120 mg/mL depending on temperature and preparation). The compound is stable at room temperature but should be stored in airtight containers to prevent moisture absorption. Solubility in DMSO is lower (105 mg/mL) compared to water, requiring sonication for dissolution .
Q. How should D-lactitol monohydrate be stored and handled to maintain stability?
Storage conditions vary by supplier:
- Powder : -20°C for long-term stability (up to 3 years) or 2–8°C for short-term use .
- Solutions : -80°C for 12 months or -20°C for 1 month . Avoid exposure to humidity, direct sunlight, and high temperatures. Use desiccants in storage containers and verify stability via Certificates of Analysis (CoA) .
Q. Which analytical methods are validated for purity assessment of D-lactitol monohydrate?
- HPLC : Recommended for quantifying purity (≥99%) due to its specificity and reproducibility .
- Enzymatic assays : Adapt methods used for sugar alcohols (e.g., D-mannitol), leveraging NADH-dependent reactions measured at 340 nm. Note potential interference from structurally similar compounds like D-arabitol .
- Reference standards : Use certified materials (e.g., USP-grade) for calibration .
Advanced Research Questions
Q. How can hygroscopicity and moisture-induced transformations of D-lactitol monohydrate be systematically studied?
Advanced techniques include:
- Dynamic Vapor Sorption (DVS) : Quantifies moisture uptake under controlled humidity (e.g., 0–90% RH). Pair with Raman spectroscopy to monitor structural changes during hydration/dehydration cycles .
- Inverse Gas Chromatography (IGC) : Measures surface energy changes under varying humidity, using α-lactose monohydrate as a reference substrate . Experimental design: Pre-equilibrate samples at target RH levels and analyze using gravimetric and spectroscopic methods .
Q. What factors are critical in formulating D-lactitol monohydrate in bilayer tablets for controlled drug delivery?
Key considerations include:
- Particle size distribution : Optimize using sieving or milling to ensure uniform blending. Label d₁₀, d₅₀, and d₉₀ values per USP guidelines for excipients .
- Compatibility studies : Conduct FTIR or DSC to assess interactions with APIs (e.g., bosentan monohydrate) and co-excipients .
- Stability under compression : Test tablet hardness and dissolution profiles at varying compression forces .
Q. How can enzymatic assay methodologies inform D-lactitol quantification in complex biological matrices?
Adapt the mannitol dehydrogenase (ManDH) assay :
- Principle : D-lactitol oxidation generates NADH, proportional to concentration (measured at 340 nm).
- Sample preparation : Deproteinize biological fluids (e.g., blood) using ultrafiltration or perchloric acid precipitation to remove interferents .
- Validation : Ensure linearity (0.1–10 mM) and specificity against D-arabitol and D-sorbitol via spiked recovery tests .
Q. Contradictions and Recommendations
- Solubility discrepancies : Reported water solubility ranges from 50 mg/mL to 120 mg/mL . Clarify via temperature-controlled studies, as solubility increases with heating .
- Storage conditions : Conflicting recommendations (e.g., -20°C vs. room temperature) suggest batch-specific stability. Always reference CoA data .
Properties
IUPAC Name |
4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHSOMBJVWLPSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
585-86-4 | |
Record name | NSC231323 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.